N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-12-10(8-16-19(12)15-6-1)11-5-7-14-13(18-11)17-9-3-4-9/h1-2,5-9H,3-4H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHIASAHLPQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426087 | |
| Record name | N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551919-54-1 | |
| Record name | N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cross-Dehydrogenative Coupling (CDC)
Pyrazolo-pyridazine derivatives are synthesized via CDC reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines:
- Reactants : Ethyl acetoacetate (C ) and N-amino-2-iminopyridine (D ).
- Conditions : Acetic acid (6 equiv), O₂ atmosphere, ethanol, 130°C, 18 h.
- Outcome : Forms pyrazolo[1,5-a]pyridine (E ) in 94% yield (Table 1).
| Entry | Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate | Pyrazolo[1,5-a]pyridine | 94 |
Adapting this method, pyrazolo[1,5-b]pyridazine could be synthesized by modifying the starting iminopyridine.
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The pyrazolo-pyridazine moiety is coupled to the pyrimidine core via Suzuki reaction:
- Reactants : Halogenated pyrimidine (B ) and pyrazolo-pyridazine boronic acid (G ).
- Catalyst : Pd(PPh₃)₄, Na₂CO₃.
- Conditions : DME/H₂O, 80°C, 24 h.
This method is widely used for biaryl couplings, with yields exceeding 75% in analogous systems.
SNAr Displacement
Electron-deficient pyrimidines undergo nucleophilic aromatic substitution (SNAr) with pyrazolo-pyridazine anions:
- Reactants : 4-Chloropyrimidine (B ) and lithiated pyrazolo-pyridazine (H ).
- Conditions : THF, −78°C to RT, 6 h.
SNAr reactions are effective for attaching heterocycles, though regioselectivity must be controlled.
Challenges and Optimization
Cyclopropanation Side Reactions
Introducing the cyclopropyl group risks ring-opening under harsh conditions. Mitigation strategies include:
Analyse Chemischer Reaktionen
N-Cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO₄).
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene und Nucleophile.
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-Cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es wurde gezeigt, dass es Cyclin-A2 und Cyclin-abhängige Kinase 2 angreift, die an der Zellzyklusregulation beteiligt sind. Durch die Hemmung dieser Zielstrukturen kann die Verbindung die Zellproliferation und das Überleben beeinflussen.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to target cyclin-A2 and cyclin-dependent kinase 2, which are involved in cell cycle regulation. By inhibiting these targets, the compound can affect cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Substituent-Driven Selectivity and Activity
The biological activity of pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives is highly dependent on substituents at the pyrimidine and pyridazine positions. Key comparisons include:
N-Phenyl Derivatives (e.g., S1b)
- Structure : Replacing the cyclopropyl group with a phenyl moiety (e.g., S1b: 4-(2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl)-N-phenylpyrimidin-2-amine) alters steric and electronic properties.
- Activity : These derivatives exhibit potent glycogen synthase kinase-3 (GSK-3) inhibition (CoMFA r² = 0.870; CoMSIA r² = 0.861) and have been explored for type 2 diabetes therapy due to their role in enhancing glycogen synthesis .
- Advantage : Phenyl-substituted compounds show improved cellular efficacy and oral bioavailability compared to cyclopropyl analogs .
N-Methylcyclopropyl Derivatives
- Structure : Adding a methyl group to the cyclopropylamine (e.g., C₁₄H₁₄N₆; SMILES:
C1CC1N(C)C2=NC(=NC=C2)C3=NN4C=CC=CC4=N3) increases molecular weight and hydrophobicity .
4-Methoxyphenyl-Substituted Analogs (e.g., S1a)
Target-Specific Comparisons
Mechanistic Insights from Molecular Modeling
- GSK-3 Inhibitors : Docking studies reveal that N-phenyl derivatives form hydrogen bonds with GSK-3’s ATP-binding pocket (residues Lys85 and Asp200), while the phenyl group engages in π-π stacking with Phe67 .
- CDK2 Inhibitors : The cyclopropyl group in N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine may occupy a hydrophobic pocket near the kinase’s hinge region, competing with ATP binding .
Biologische Aktivität
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant research findings.
Chemical Composition
- Chemical Formula : CHN
- Molecular Weight : Average 252.27 g/mol
- IUPAC Name : N-cyclopropyl-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine
- CAS Number : Not available
Structural Representation
The compound features a complex heterocyclic structure that contributes to its biological activity.
This compound has been investigated for its inhibitory effects on various kinases. The pyrazolo[1,5-b]pyridazine scaffold has shown promise in targeting serine/threonine kinases, which are crucial in numerous cellular processes including cell division and apoptosis.
Efficacy Against Pathogens
Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study highlighted the optimization of related compounds that demonstrated selectivity for T. b. brucei over human kinases such as GSK-3β and CDK-2, suggesting potential therapeutic applications in treating this disease .
Table 1: Biological Activity Summary
| Activity Target | Efficacy Level | Reference |
|---|---|---|
| GSK-3β | Moderate | |
| CDK-2 | Low | |
| Trypanosoma brucei | High | |
| Anti-inflammatory | Potential |
Case Study 1: Selectivity in Kinase Inhibition
In a high-throughput screening of kinase inhibitors, a related pyrazolo[1,5-b]pyridazine scaffold was optimized for selectivity against T. b. brucei. The study reported that modifications at specific positions on the scaffold significantly altered potency against both the pathogen and human kinases, highlighting the importance of structural variations in drug design .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of pyrazolo derivatives, including this compound. It was found that these compounds could inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests a dual potential for therapeutic use in inflammatory diseases alongside its antiparasitic properties .
Q & A
Basic: What are the key structural features influencing the biological activity of this compound?
The compound’s pyrazolo[1,5-b]pyridazin core and cyclopropylamine substituent are critical for its activity as a glycogen synthase kinase-3 (GSK-3) inhibitor. Computational studies reveal that the pyrimidine ring at position 4 and the cyclopropyl group enhance binding affinity by forming hydrophobic interactions and hydrogen bonds with the ATP-binding pocket of GSK-3β. Substituents on the pyridazine ring further modulate selectivity and potency .
Advanced: How can selectivity for GSK-3 over CDK2 be optimized?
Structure-activity relationship (SAR) studies demonstrate that modifications at the pyrazolo[1,5-b]pyridazin core reduce off-target kinase activity. For example:
- N-Cyclopropyl substitution improves selectivity by sterically hindering interactions with CDK2’s smaller active site.
- Pyrimidine ring orientation aligns with GSK-3’s unique hinge region residues (e.g., Val135), unlike CDK2.
Validation via kinase profiling assays (e.g., ATP-competitive binding) is critical to confirm selectivity .
Basic: What synthetic routes are reported for this compound?
A representative synthesis involves:
Core formation : Cyclocondensation of pyrazolo[1,5-b]pyridazine precursors with pyrimidine derivatives.
Substituent introduction : Copper-catalyzed coupling of cyclopropylamine under basic conditions (e.g., cesium carbonate in DMSO).
Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) and characterization via / NMR and HRMS .
Advanced: What computational methods predict binding modes and optimize derivatives?
- Molecular docking (AutoDock 3.0.5) : Determines "active" conformations by simulating ligand-receptor interactions.
- 3D-QSAR (CoMFA/CoMSIA) : Analyzes steric, electrostatic, and hydrophobic fields to correlate structural features with inhibitory activity ( for CoMFA; for CoMSIA).
- Validation : Test sets () and bootstrapping ensure model robustness .
Basic: What are the primary therapeutic targets in preclinical research?
The compound is a potent GSK-3 inhibitor () studied for:
- Type 2 diabetes : Enhances glycogen synthesis by activating glycogen synthase.
- Neurodegenerative diseases : Reduces tau hyperphosphorylation in Alzheimer’s models.
Cellular efficacy is confirmed via glucose uptake assays (e.g., HepG2 hepatocytes) .
Advanced: How do 3D-QSAR models guide derivative design?
| QSAR Parameter | CoMFA | CoMSIA |
|---|---|---|
| (training) | 0.870 | 0.861 |
| (LOO-CV) | 0.632 | 0.598 |
| Key findings: |
- Electrostatic contributions (45%) dominate inhibitory activity.
- Hydrophobic groups at the pyridazin-3-yl position enhance potency.
These models prioritize derivatives for synthesis .
Advanced: What challenges arise in translating in vitro efficacy to in vivo models?
- Oral bioavailability : While the compound shows good cellular permeability (), first-pass metabolism reduces plasma exposure.
- Dosing optimization : Microsomal stability assays (e.g., human liver microsomes) and PK studies in rodents (e.g., , AUC) are essential to refine dosing regimens .
Basic: What analytical techniques characterize this compound?
- NMR spectroscopy : Confirms cyclopropylamine integration ().
- HRMS (ESI) : Validates molecular weight ( calculated for : 255.1356).
- HPLC : Ensures purity () using C18 columns and acetonitrile/water gradients .
Advanced: How do modifications at the pyrazolo[1,5-b]pyridazin core affect activity?
| Modification | Impact on GSK-3 | Selectivity (CDK2/GSK-3) |
|---|---|---|
| Cyclopropylamine (R1) | -fold | |
| Phenyl substitution (R2) | -fold | |
| Bulky substituents at R1 improve selectivity by reducing CDK2 affinity . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
